molecular formula C12H18N2O B1370486 1-(2-Methoxybenzyl)pyrrolidin-3-amine

1-(2-Methoxybenzyl)pyrrolidin-3-amine

Cat. No.: B1370486
M. Wt: 206.28 g/mol
InChI Key: MBAGLGVPJNVVJH-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Science

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical and pharmaceutical science. chemenu.com This structural motif is prevalent in a wide range of natural products, including essential amino acids like proline and numerous alkaloids. evitachem.com Its significance in drug discovery is immense, with the pyrrolidine scaffold being a key component in numerous FDA-approved drugs.

The utility of the pyrrolidine scaffold stems from several key features. Its saturated, sp³-hybridized nature provides a three-dimensional geometry that allows for more precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets like enzymes and receptors. This non-planar structure can lead to improved binding affinity and selectivity compared to flat, aromatic systems. Furthermore, the pyrrolidine ring contains stereogenic centers, meaning the spatial orientation of substituents can be varied to fine-tune the biological activity and pharmacological profile of a molecule.

The Role of N-Substituted Pyrrolidinamines as Research Probes

N-substituted pyrrolidinamines, a subclass of pyrrolidine derivatives, are characterized by a substituent on the nitrogen atom of the pyrrolidine ring and an amine group elsewhere on the ring. These compounds are of significant interest as research probes and as intermediates in the synthesis of more complex molecules. The nitrogen atom of the pyrrolidine ring is a secondary amine and acts as a versatile chemical handle, allowing for the introduction of a wide variety of substituents through well-established chemical reactions.

This ability to easily modify the N-substituent allows chemists to create libraries of related compounds, which are invaluable in structure-activity relationship (SAR) studies. By systematically altering the group attached to the nitrogen, researchers can probe the binding pockets of biological targets, optimizing for potency, selectivity, and pharmacokinetic properties. The amine group at another position, such as the 3-position, provides a further point for modification, enabling the attachment of other pharmacophoric elements or linking the molecule to larger systems.

Overview of Academic Research Trajectories for 1-(2-Methoxybenzyl)pyrrolidin-3-amine

Direct and extensive academic research focusing solely on this compound is limited, as this compound is primarily regarded as a chemical building block or synthetic intermediate rather than an end-product with specific biological activity. Its research trajectory is therefore defined by its potential for use in the synthesis of more elaborate molecules for pharmaceutical and agrochemical applications.

The structure of this compound contains three key functional components that dictate its potential synthetic applications:

The Pyrrolidin-3-amine core: The primary amine group is a potent nucleophile, making it a key reaction site for forming amides, sulfonamides, ureas, and other functional groups. This allows for the coupling of the pyrrolidine scaffold to a vast array of other chemical moieties.

The Methoxy (B1213986) substituent: The methoxy group on the benzyl (B1604629) ring can influence the electronic properties of the aromatic ring and may participate in hydrogen bonding or other interactions within a biological target.

Given these features, the primary research trajectory for this compound is its use as a starting material to generate diverse libraries of new chemical entities. Researchers would typically use this compound in multi-step synthetic sequences to build larger molecules designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are common targets for drugs containing pyrrolidine scaffolds.

Interactive Data Table: Physicochemical Properties of Methoxybenzyl-pyrrolidin-3-amine Isomers

Due to the limited availability of public data for this compound, the following table presents information for its structural isomers, where the methoxy group is located at a different position on the benzyl ring. This data provides an approximation of the expected properties.

PropertyValue (for 1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride)Value (for 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride)
CAS Number 876161-77-261695-08-7
Molecular Formula C₁₂H₂₀Cl₂N₂OC₁₂H₁₈N₂O·2HCl
Molecular Weight 279.21 g/mol ~279.21 g/mol
Purity ≥97%Not Specified
Form SolidCrystalline Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-14-7-6-11(13)9-14/h2-5,11H,6-9,13H2,1H3

InChI Key

MBAGLGVPJNVVJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC(C2)N

Origin of Product

United States

Synthetic Methodologies for 1 2 Methoxybenzyl Pyrrolidin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comias.ac.in For 1-(2-methoxybenzyl)pyrrolidin-3-amine, the primary strategic disconnections involve the carbon-nitrogen bonds of the pyrrolidine ring and the bond connecting the 2-methoxybenzyl group to the ring nitrogen.

A logical retrosynthetic approach would first disconnect the 2-methoxybenzyl group from the pyrrolidine nitrogen, a disconnection corresponding to an N-alkylation or reductive amination reaction in the forward synthesis. This reveals pyrrolidin-3-amine as a key intermediate. Further disconnection of the pyrrolidin-3-amine core can be envisioned through several pathways, often targeting the formation of one of the C-N bonds within the ring. This process simplifies the complex target molecule into more manageable and synthetically accessible precursors. numberanalytics.com

Classical and Contemporary Approaches to Pyrrolidine Ring Formation

The pyrrolidine ring is a common structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. Classical approaches often involve the cyclization of linear precursors containing appropriately placed functional groups. For instance, the intramolecular cyclization of γ-amino alcohols or γ-amino halides can yield the pyrrolidine ring.

Contemporary methods offer more sophisticated and efficient routes. organic-chemistry.org These include transition metal-catalyzed reactions, such as iridium-catalyzed reductive azomethine ylide generation, which allows for the construction of highly substituted pyrrolidines. acs.org Another modern approach involves the use of donor-acceptor cyclopropanes, which can react with primary amines to form γ-amino esters that subsequently cyclize to form pyrrolidin-2-ones, a precursor that can be further modified. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereochemical control is often a critical aspect of synthesizing biologically active molecules. For pyrrolidine derivatives, stereoselective and enantioselective strategies are employed to control the spatial arrangement of substituents on the ring. Chiral pool synthesis, starting from readily available chiral precursors like amino acids (e.g., proline or aspartic acid), is a common strategy to produce enantiomerically pure pyrrolidines. researchgate.net Asymmetric catalysis, using chiral catalysts to induce stereoselectivity in reactions such as cycloadditions or hydrogenations, represents another powerful approach to access specific stereoisomers of substituted pyrrolidines. nih.gov

Introduction of the 2-Methoxybenzyl Moiety via N-Alkylation or Reductive Amination

Once the pyrrolidin-3-amine core is synthesized, the 2-methoxybenzyl group is typically introduced onto the nitrogen atom. Two primary methods for this transformation are N-alkylation and reductive amination.

N-Alkylation involves the reaction of pyrrolidin-3-amine with a 2-methoxybenzyl halide (e.g., chloride or bromide) in the presence of a base. rsc.orgresearchgate.net The base is necessary to deprotonate the secondary amine of the pyrrolidine, making it nucleophilic enough to attack the electrophilic benzylic carbon of the halide. Care must be taken to control reaction conditions to avoid over-alkylation, particularly if the primary amine at the 3-position is not protected.

Reactants Reagents Conditions Outcome
Pyrrolidin-3-amine, 2-Methoxybenzyl bromideBase (e.g., K2CO3, Et3N)Solvent (e.g., ACN, DMF), Room Temp or heatingSelective N-alkylation at the ring nitrogen

Reductive amination offers a more controlled, one-pot alternative. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of pyrrolidin-3-amine with 2-methoxybenzaldehyde (B41997) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. youtube.com Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the aldehyde. harvard.eduresearchgate.net

Reactants Reagents Conditions Outcome
Pyrrolidin-3-amine, 2-MethoxybenzaldehydeReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Solvent (e.g., DCE, MeOH), Acid catalyst (optional)Formation of this compound

Formation of the Pyrrolidin-3-amine Functionality: Amination Reactions

The introduction of the amine group at the 3-position of the pyrrolidine ring is a crucial step. This can be achieved through various amination reactions, depending on the nature of the pyrrolidine precursor. If starting with a pyrrolidin-3-one, reductive amination with ammonia (B1221849) or a protected amine equivalent can install the desired functionality. Alternatively, a precursor with a leaving group at the 3-position (e.g., a tosylate or halide) can undergo nucleophilic substitution with an amine source, such as ammonia or an azide (B81097) followed by reduction.

Advanced Synthetic Techniques in Pyrrolidine Compound Preparation

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and sustainability of pyrrolidine synthesis. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture. organic-chemistry.org Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters and can be readily scaled up. Catalytic methods, particularly those employing transition metals like iridium, rhodium, or copper, continue to be at the forefront of developing novel and efficient routes to functionalized pyrrolidines. organic-chemistry.orgacs.org

Flow Chemistry Applications in Pyrrolidine Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of pyrrolidine derivatives, including enhanced reaction control, improved safety, and ease of scalability. In the context of synthesizing this compound, a flow process would typically involve the continuous pumping of solutions of 2-methoxybenzaldehyde and pyrrolidin-3-amine, along with a reducing agent, through a heated reactor column packed with a heterogeneous catalyst.

The application of flow chemistry to reductive amination has been demonstrated for a variety of aromatic aldehydes and amines. nih.govdurham.ac.uk For instance, one-pot reductive amination of aldehydes with nitroarenes has been successfully performed in a continuous flow reactor over an Au/Al2O3 catalyst using molecular hydrogen as the reducing agent, affording good to excellent yields of the corresponding secondary amines. nih.gov While specific data for the target compound is not extensively published, representative parameters for similar flow syntheses can be extrapolated.

Table 1: Representative Parameters for Flow Chemistry Synthesis via Reductive Amination

ParameterValueReference
Reactants Aromatic Aldehyde, Amine nih.gov
Catalyst Au/Al2O3 nih.gov
Reducing Agent H2 nih.gov
Solvent Toluene nih.gov
Temperature 120 °C nih.gov
Pressure 50 bar nih.gov
Liquid Flow Rate 0.5 mL/min nih.gov
H2 Flow Rate 60 mL/min nih.gov

This continuous process minimizes reaction time and allows for in-line purification, making it an attractive method for efficient synthesis. durham.ac.uk

Catalytic Methodologies for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the reductive amination process for synthesizing this compound are highly dependent on the choice of catalyst. A range of heterogeneous and homogeneous catalysts have been explored for the reductive amination of aromatic aldehydes.

Heterogeneous Catalysis:

Heterogeneous catalysts are widely favored due to their ease of separation from the reaction mixture and potential for reuse. Supported metal catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are commonly employed. For instance, cobalt-based composites have been shown to be effective for the reductive amination of p-methoxybenzaldehyde, a structurally similar aldehyde to the required precursor. donnu.edu.uamdpi.com In a study, a composite containing cobalt metal and N-doped carbonaceous material, prepared by pyrolysis of a Co(II) complex with imidazole (B134444) deposited on aerosil, demonstrated high catalytic activity. donnu.edu.ua

Table 2: Performance of a Heterogeneous Cobalt-Based Catalyst in Reductive Amination

SubstrateAmineCatalystTemperature (°C)Pressure (atm)Yield (%)Reference
p-Methoxybenzaldehydedi-iso-propylamineCo-containing composite15030~88 donnu.edu.ua

Homogeneous Catalysis:

Homogeneous catalysts, while more challenging to separate, can offer higher activity and selectivity under milder reaction conditions. Rhodium and iridium complexes, for example, have been utilized in transfer hydrogenation reactions for the synthesis of N-aryl-substituted pyrrolidines. nih.gov

The choice between heterogeneous and homogeneous catalysis depends on the specific requirements of the synthesis, balancing factors such as cost, reusability, and desired reaction conditions. For industrial applications, the robustness and recyclability of heterogeneous catalysts often make them the preferred option.

Another catalytic approach is the N-alkylation of pyrrolidin-3-amine with 2-methoxybenzyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride formed. While this method is viable, it can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. Reductive amination is often preferred for its higher selectivity towards the desired secondary amine. orgsyn.orgchemicalforums.com

Advanced Structural Elucidation of 1 2 Methoxybenzyl Pyrrolidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A multi-faceted approach employing one-dimensional and multi-dimensional experiments is required to fully characterize the 1-(2-Methoxybenzyl)pyrrolidin-3-amine molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Primary Connectivity and Functional Group Characterization

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show characteristic signals for the aromatic protons of the methoxybenzyl group, the methoxy (B1213986) singlet, the benzylic methylene (B1212753) protons, and the protons on the pyrrolidine (B122466) ring. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton (J-coupling) interactions. ipb.pt

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the carbons of the pyrrolidine ring. The chemical shifts of these signals are indicative of the carbon's hybridization and local electronic environment. nih.govchemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower natural abundance and sensitivity, can provide direct information about the electronic environment of the two nitrogen atoms in the molecule—the tertiary amine in the pyrrolidine ring and the primary amine at the 3-position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (C₆H₄)6.8 - 7.4110 - 160
Methoxy Protons (OCH₃)~3.8 (singlet)~55
Benzylic Protons (Ar-CH₂)~3.6 (singlet)~55-60
Pyrrolidine Ring Protons (CH, CH₂)1.5 - 3.525 - 65
Amine Protons (NH₂)1.0 - 3.0 (broad)N/A

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Detailed Structural Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the aromatic ring and, critically, map out the entire spin system of the pyrrolidine ring, confirming the connectivity from C2 through C5.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govcolumbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is vital for establishing the connectivity between different molecular fragments. For instance, it would show a correlation between the benzylic protons and the aromatic carbons, as well as the C2 and C5 carbons of the pyrrolidine ring, thus confirming the attachment of the benzyl (B1604629) group to the pyrrolidine nitrogen. youtube.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is key to determining the molecule's stereochemistry and preferred conformation in solution.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

ExperimentCorrelating ProtonsCorrelating CarbonsInformation Gained
COSYPyrrolidine H2↔H3, H3↔H4, H4↔H5N/AConfirms proton connectivity within the pyrrolidine ring.
HSQCAll protonsDirectly attached carbonsAssigns each proton to its specific carbon atom.
HMBCBenzylic CH₂Aromatic C1, C2, C6; Pyrrolidine C2, C5Connects the benzyl group to the pyrrolidine ring.
HMBCPyrrolidine H3Pyrrolidine C2, C4, C5Confirms position of the amine group on the ring.

Multi-Dimensional NMR for Complex Conformational Analysis

For molecules with significant conformational flexibility, such as the puckering of the pyrrolidine ring or rotation around the benzyl-nitrogen bond, more advanced multi-dimensional NMR experiments (e.g., 3D HSQC-TOCSY) may be employed. researchgate.net These techniques help to resolve signal overlap and provide more detailed insights into the molecule's three-dimensional structure and dynamic behavior in solution. researchgate.net

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on the compound in its solid form. This is particularly useful for studying polymorphism—the ability of a compound to exist in different crystalline forms—which can affect its physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of solid samples, revealing structural differences between crystalline and amorphous states. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. jchemrev.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. For this compound (C₁₂H₁₈N₂O), HRMS can determine its monoisotopic mass to within a few parts per million (ppm). This precise measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion can be used to study its fragmentation pathways. wvu.edu By inducing fragmentation and analyzing the resulting daughter ions, the structural connectivity of the molecule can be confirmed. Expected fragmentation for this compound would include:

Benzylic cleavage: The most common fragmentation would likely be the cleavage of the bond between the benzyl CH₂ and the pyrrolidine nitrogen, resulting in a stable methoxybenzyl cation (m/z 121).

Pyrrolidine ring fragmentation: The pyrrolidine ring can undergo various ring-opening and fragmentation processes, yielding characteristic ions that help confirm the structure of the heterocyclic core. researchgate.netmdma.ch

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In the analysis of this compound (molecular weight: 192.26 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 193.13 would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several predictable pathways, primarily involving the cleavage of the most labile bonds. A key fragmentation event would be the benzylic cleavage, breaking the bond between the pyrrolidine ring nitrogen and the benzyl group's methylene carbon. This would result in two primary fragment ions: the 2-methoxybenzyl cation (m/z 121) and the 3-aminopyrrolidine (B1265635) cation (m/z 85).

Another significant fragmentation pathway involves the tropylium (B1234903) ion formation, a common rearrangement for benzyl-containing compounds. niu.eduwvu.edu The ion at m/z 121 could lose a hydrogen molecule to form a more stable species, or the initial fragmentation could lead to the formation of a tropylium ion at m/z 91, corresponding to the C₇H₇⁺ fragment, through the loss of the methoxy group from the benzyl fragment. nih.gov

Fragmentation of the pyrrolidine ring itself is also anticipated. This can occur through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or cyclopropane (B1198618) from the protonated pyrrolidine ring structure, a process known as ring contraction. researchgate.net Cleavage alpha to the primary amine on the pyrrolidine ring could also occur, leading to further characteristic ions.

A proposed fragmentation scheme based on the structure and known fragmentation of similar compounds is summarized below. nih.govresearchgate.net

Table 1: Proposed MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Neutral Loss Fragmentation Pathway
193.13 121.06 [C₈H₉O]⁺ Cleavage of the N-benzyl bond
193.13 91.05 [C₇H₇]⁺ Tropylium ion; loss of CH₂O from m/z 121
193.13 85.07 [C₄H₉N₂]⁺ Protonated 3-aminopyrrolidine

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecule's connectivity, bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, which has a stereocenter at the C3 position of the pyrrolidine ring, single-crystal X-ray diffraction would be essential for determining its absolute configuration (R or S).

While specific crystallographic data for this compound is not publicly available, analysis of related pyrrolidine structures allows for a detailed prediction of its solid-state conformation. researchgate.netmdpi.com The five-membered pyrrolidine ring is not planar and typically adopts either an envelope or a twist (half-chair) conformation to minimize steric strain. researchgate.net The specific conformation would be influenced by the steric bulk of the substituents.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 6.0 - 14.0
b (Å) 8.0 - 12.0
c (Å) 11.0 - 20.0
β (°) 90 - 105
Z (molecules/unit cell) 4

Note: This table presents typical values for similar organic molecules and serves as an illustrative example. nih.govmdpi.com

Complementary Spectroscopic Methods for Auxiliary Structural Information

While MS/MS and X-ray crystallography provide detailed structural information, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data that confirm the presence of specific functional groups and chromophores.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. The primary amine (-NH₂) would be identified by a pair of N-H stretching bands in the 3500-3200 cm⁻¹ region. wpmucdn.com The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine and methylene groups would be observed just below 3000 cm⁻¹. researchgate.net The C-O stretching of the methoxy group's aryl ether is expected around 1250 cm⁻¹. wpmucdn.com

Table 3: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3250 N-H stretch (asymmetric & symmetric) Primary Amine
3100-3000 C-H stretch Aromatic Ring
2960-2850 C-H stretch Aliphatic (CH₂, CH)
1600-1450 C=C stretch Aromatic Ring
~1600 N-H bend (scissoring) Primary Amine
1260-1230 C-O stretch (asymmetric) Aryl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the 2-methoxybenzyl group. The benzene (B151609) ring is expected to show characteristic π → π* transitions. The presence of the electron-donating methoxy (-OCH₃) group typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show a primary absorption band around 220 nm and a secondary, less intense band around 270-280 nm. mdpi.com

Table 4: Predicted UV-Vis Absorption Data

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Chromophore
~220 > 7,000 π → π* Benzene Ring

Note: Values are estimates based on similar substituted benzene compounds. researchgate.netresearchgate.net

Automated Structure Elucidation Algorithms and Machine Learning Integration

The structural elucidation of novel compounds is increasingly being accelerated by the integration of automated algorithms and machine learning (ML). rjpn.org These computational approaches can process complex spectroscopic data from multiple sources (NMR, MS, IR) to propose and validate chemical structures with minimal human intervention. rsc.orguni-lj.si

Computer-Aided Structure Elucidation (CASE) systems utilize algorithms that can piece together molecular fragments derived from various spectra. researchgate.net For instance, an algorithm could take the molecular formula from high-resolution mass spectrometry, identify functional groups from IR data, and use MS/MS fragmentation patterns to establish connectivity between different parts of the molecule.

More recently, machine learning models, particularly deep neural networks, have shown remarkable success in this field. nih.govacs.org These models are trained on vast databases of known compounds and their corresponding spectra. arxiv.org When presented with experimental data for an unknown compound like this compound, the ML model can predict the most probable substructures or even the entire molecular graph. scispace.com This approach is particularly powerful for interpreting complex spectra where peak overlap and subtle patterns can be challenging for human analysts to decipher. acs.orgwooster.edu The integration of these tools can significantly reduce the time required for structure elucidation and increase the confidence in the final assigned structure.

Table 5: Application of AI/ML in Structural Elucidation

Technology Spectroscopic Data Input Output
Expert Systems (CASE) MS, IR, 1D/2D NMR Ranked list of candidate structures
Convolutional Neural Networks (CNN) NMR Spectra, IR Spectra Substructure probability profiles
Graph-Based Algorithms Molecular Formula, Substructure Data Generation of constitutional isomers

Computational Chemistry and Molecular Modeling Studies of 1 2 Methoxybenzyl Pyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which dictate its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometries and predict spectroscopic properties. For molecules like 1-(2-Methoxybenzyl)pyrrolidin-3-amine, DFT calculations, often using functionals like B3LYP, can determine the most stable three-dimensional arrangement of atoms by minimizing the energy of the system. nih.govresearchgate.net

These optimized geometries are crucial for predicting spectroscopic data. For instance, theoretical 1H-NMR and 13C-NMR isotropic chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The correlation between these theoretical values and experimental data confirms the molecular structure. nih.gov Similarly, vibrational frequencies from theoretical infrared (IR) spectra can be calculated and compared with experimental results to identify characteristic functional groups. nih.gov

The pyrrolidine (B122466) ring, a core component of this compound, is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.govnih.gov Conformational analysis is essential for understanding how the molecule's shape influences its interactions. The five-membered ring's flexibility allows it to adopt different low-energy conformations. nih.gov

Quantum chemical calculations can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states—the highest energy points along a reaction coordinate—which allows for the calculation of activation barriers. nih.govbeilstein-journals.org For the synthesis or reaction of this compound, DFT can be used to model proposed pathways. For example, in the formation of pyrrolidine rings via intramolecular carboamination, transition state models can help rationalize the observed diastereoselectivity. nih.gov By analyzing the energies of different chair-like transition states, researchers can predict which product isomer is favored. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can reveal the flexibility of the benzyl (B1604629) and pyrrolidine groups and how they move in relation to each other. Furthermore, these simulations are invaluable for studying how the molecule interacts with water or other solvent molecules. This is particularly important for understanding its solubility and how the solvent might influence its conformational preferences. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, ensuring the ligand remains in the binding site over time. researchgate.netmanipal.eduresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. rsc.orgnih.gov For pyrrolidine derivatives, SAR analyses have shown that different substituents on the pyrrolidine ring and its nitrogen atom can significantly impact their pharmacological effects. nih.govnih.govnih.gov For example, in a series of pyrrolidine amide derivatives, small lipophilic groups on a terminal phenyl ring were found to be preferable for optimal potency as N-acylethanolamine acid amidase (NAAA) inhibitors. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures and their biological activities. tandfonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. tandfonline.comnih.gov These models generate contour maps that indicate where steric, electrostatic, or hydrophobic fields might be modified to enhance activity. tandfonline.com Such models have been successfully developed for various pyrrolidine derivatives to guide the design of new, more potent compounds, such as inhibitors of myeloid cell leukemia-1 (Mcl-1) or influenza neuraminidase. researchgate.netnih.govnih.gov

Model TypeTargetR²predReference
CoMFA Mcl-10.6890.9990.986 tandfonline.comnih.gov
CoMSIA Mcl-10.6140.9230.815 tandfonline.comnih.gov
HQSAR Mcl-10.6030.6620.743 tandfonline.comnih.gov
3D-QSAR Neuraminidase0.560 - 0.6110.731 - 0.8300.649 - 0.856 nih.gov
3D-QSAR AChE0.87790.9639N/A manipal.eduresearchgate.net

Q²: Cross-validated correlation coefficient (internal predictive ability) R²: Non-cross-validated correlation coefficient (goodness of fit) R²pred: Predictive correlation coefficient for the external test set (external predictive ability)

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for understanding how a potential drug molecule like this compound might interact with a biological target at the atomic level.

Docking studies on various pyrrolidine derivatives have successfully identified key interactions within the active sites of target proteins. For example, docking of pyrrolidine-2-one derivatives into acetylcholinesterase (AChE) revealed crucial binding affinities, with some compounds showing higher docking scores than the reference drug, donepezil. manipal.eduresearchgate.net Similarly, studies on pyrrolidine derivatives as neuraminidase inhibitors identified key amino acid residues like Trp178, Arg371, and Tyr406 as essential for binding, with hydrogen bonds and electrostatic factors playing a major role. nih.gov Such studies can predict the binding affinity and guide the structural modification of this compound to optimize its interaction with a specific biological target.

Compound ClassTarget ProteinExample Docking ScoresKey Interacting ResiduesReference
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)-18.59, -18.057Not specified manipal.eduresearchgate.net
Pyrrolidine derivativesInfluenza Neuraminidase (NA)Correlated with pIC50Trp178, Arg371, Tyr406 nih.gov
Imidazothiadiazole derivativesTGF-β Type I Receptor KinaseNot specifiedStrong H-bonding and hydrophobic interactions nih.gov

AI-Driven Molecular Design and Virtual Screening Approaches for Novel Pyrrolidine Analogues

The pyrrolidine ring is a five-membered nitrogen heterocycle widely utilized by medicinal chemists. researchgate.netnih.gov Its significance is amplified by its three-dimensional structure, which allows for thorough exploration of the pharmacophore space. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring's carbon atoms is a crucial feature, as different spatial arrangements of substituents can result in varied biological profiles due to distinct binding interactions with target proteins. nih.govnih.gov

Generative AI for De Novo Design

By training these models on libraries of bioactive pyrrolidine derivatives, it is possible to generate novel analogues that retain the core scaffold of this compound but feature unique substitutions and structural modifications. Reinforcement learning (RL) is often integrated with these generative models to guide the design process toward molecules with specific, optimized properties. nih.govarxiv.org The RL agent can be rewarded for generating molecules with high predicted binding affinity, low toxicity, and favorable pharmacokinetic characteristics, thereby steering the design process toward promising candidates. arxiv.org

Virtual Screening and Predictive Modeling

Molecular docking is another critical computational technique used to predict how a small molecule binds to the active site of a target protein. arxiv.org This method estimates the binding affinity and predicts the spatial orientation of the molecule within the target's binding pocket. arxiv.orgnih.gov The integration of docking simulations with AI provides deeper insights into the potential interactions between the novel pyrrolidine analogues and their biological targets. researchgate.net

Generation: A generative model creates a large, diverse library of virtual pyrrolidine compounds.

Prediction: AI-powered QSAR models predict the biological activity and other key properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) of the generated molecules.

Docking: The highest-scoring candidates from the predictive models undergo molecular docking simulations to analyze their binding modes and affinities with the target protein.

Optimization: The entire process is often iterative, with insights from prediction and docking used to refine the generative models for creating improved compounds in subsequent rounds. nih.govresearchgate.net

Below are interactive data tables illustrating the type of data generated during such a computational study.

This table shows a selection of novel pyrrolidine analogues designed by a generative model, along with their predicted properties. The "Predicted Activity Score" is derived from a QSAR model, while the "Docking Score" indicates the predicted binding affinity to a hypothetical target protein.

Compound IDSMILES NotationPredicted Activity Score (Higher is Better)Docking Score (kcal/mol)Predicted ADMET Risk
PYA-001C1CC(N(C1)CC2=CC=CC=C2OC)N0.85-8.2Low
PYA-002C1CC(N(C1)CC2=CC(F)=CC=C2OC)N0.92-9.1Low
PYA-003C1CC(N(C1)CC2=CC=C(Cl)C=C2OC)N0.88-8.7Medium
PYA-004C1CC(N(C1)CC2=C(OC)C=C(C=C2)C(F)(F)F)N0.95-9.5Low
PYA-005C1CC@HN0.87-8.5Low

Table 2: Performance Comparison of Predictive Models in Virtual Screening

This table compares the performance of different machine learning models used to develop the QSAR for predicting the activity of the pyrrolidine analogues.

Model TypeAccuracyR² (Coefficient of Determination)Q² (Cross-validated R²)
Random Forest0.880.910.75
Support Vector Machine0.850.890.72
Gradient Boosting0.910.940.78
Deep Neural Network0.930.960.81

In Vitro Biological Research on 1 2 Methoxybenzyl Pyrrolidin 3 Amine: Mechanistic Insights

Development and Implementation of In Vitro Assays for Target Interaction

To understand the therapeutic potential of 1-(2-Methoxybenzyl)pyrrolidin-3-amine, it is essential to first identify and characterize its molecular targets. The development and implementation of a suite of in vitro assays are the first step in this process. These assays are designed to measure the direct interaction of the compound with purified biological macromolecules, such as enzymes or receptors.

Biochemical Assays for Enzyme Kinetics and Inhibition Profiling

Biochemical assays are fundamental in determining if this compound acts as an inhibitor of a specific enzyme. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the compound. The rate of the enzymatic reaction is measured, often by detecting the formation of a product or the depletion of a substrate.

The data generated from these experiments are used to determine key kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the inhibitor affects the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme. stevens.edu

To assess the selectivity of this compound, it would be profiled against a panel of related enzymes, such as a kinase panel. High selectivity for a specific target is often a desirable characteristic for a drug candidate as it can minimize off-target effects.

Table 1: Hypothetical Inhibition Profile of this compound against a Kinase Panel.
Kinase TargetIC50 (nM)
Target Kinase A50
Kinase B>10,000
Kinase C1,500
Kinase D>10,000

Biophysical Assays (e.g., SPR, ITC, BLI) for Binding Affinity and Thermodynamics

Biophysical assays provide direct evidence of binding between this compound and its target protein and can quantify the affinity and thermodynamics of this interaction. ichorlifesciences.com These techniques are often label-free, which reduces the potential for experimental artifacts. ichorlifesciences.com

Surface Plasmon Resonance (SPR) : This technique measures the change in the refractive index at the surface of a sensor chip when a ligand (the compound) in solution binds to a target protein immobilized on the chip. xantec.commdpi.com SPR provides real-time data on the association (kon) and dissociation (koff) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. xantec.comnih.gov By titrating the compound into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

Bio-Layer Interferometry (BLI) : Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. xantec.com This change is proportional to the number of molecules bound to the sensor tip, allowing for the real-time measurement of binding kinetics and affinity. ichorlifesciences.comnih.gov

Table 2: Hypothetical Biophysical Characterization of the Interaction between this compound and Target Protein A.
TechniqueParameterValue
SPRKD (nM)75
kon (1/Ms)1.2 x 105
koff (1/s)9.0 x 10-3
ITCKD (nM)80
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-1.2

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Changes

While biochemical and biophysical assays are crucial for understanding direct target interactions, cell-based assays are necessary to confirm that this compound is active in a more physiologically relevant environment. These assays can determine if the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a downstream biological response.

Target Engagement Studies in Cellular Contexts

Target engagement assays are designed to confirm that a compound binds to its intended target within intact cells. acs.org The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. researchgate.netnih.gov CETSA is based on the principle that the binding of a ligand to a protein typically increases the protein's thermal stability. springernature.com

In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. nih.gov A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Table 3: Hypothetical CETSA Data for this compound with Target Protein A in Intact Cells.
TreatmentTm (°C)ΔTm (°C)
Vehicle (DMSO)48.5-
This compound (10 µM)53.2+4.7

Analysis of Cell Signaling Pathways and Molecular Mechanisms of Action

Once target engagement is confirmed, the next step is to investigate the functional consequences of this interaction on cellular signaling pathways. numberanalytics.com If the target of this compound is a kinase, for example, researchers would examine the phosphorylation status of its known downstream substrates.

Techniques such as Western blotting with phospho-specific antibodies are commonly used to assess changes in protein phosphorylation. A decrease in the phosphorylation of a substrate following treatment with the compound would provide evidence that it is inhibiting the target kinase's activity in cells. Reporter gene assays can also be employed to measure the activity of transcription factors that are regulated by the signaling pathway of interest.

Table 4: Hypothetical Effect of this compound on the Phosphorylation of a Downstream Substrate of Target Kinase A.
TreatmentConcentration (µM)Relative p-Substrate Level (%)
Vehicle-100
This compound0.185
145
1015

High-Throughput Screening (HTS) Methodologies for Library Evaluation

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. technologynetworks.comdanaher.comwikipedia.org It is through HTS that a compound like this compound might initially be identified as a "hit" from a large chemical library. thermofisher.commedcraveonline.com

HTS assays are designed to be robust, reproducible, and scalable, often performed in 384- or 1536-well microtiter plates. danaher.comchemcopilot.com The readouts are typically fluorescence, luminescence, or absorbance-based. danaher.com Following a primary HTS campaign, "hits" are subjected to a series of secondary assays to confirm their activity and eliminate false positives. This iterative process of screening and follow-up testing is a cornerstone of modern drug discovery. technologynetworks.com

Table 5: Illustrative HTS Data for a Small Subset of a Screened Compound Library.
Compound ID% Inhibition at 10 µMHit?
Compound X5No
This compound85Yes
Compound Y12No
Compound Z-2No

Advanced Biological Tools for Mechanistic Elucidation.

To thoroughly understand the molecular mechanisms underlying the biological activity of this compound, advanced biological tools are indispensable. Techniques such as genome engineering and reporter gene assays offer powerful means to validate drug targets and dissect the modulation of gene expression pathways.

Application of Genome Engineering Techniques (e.g., CRISPR) for Target Validation and MoA Studies.

The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has revolutionized the field of drug discovery by providing a precise and efficient tool for genome editing. This technology can be instrumental in validating the molecular target of this compound and elucidating its mode of action (MoA).

Target Validation: A primary application of CRISPR-Cas9 would be to systematically knock out genes hypothesized to be the direct target of the compound. For instance, if computational modeling or initial biochemical assays suggest that this compound binds to a specific receptor or enzyme, CRISPR can be used to create a cell line where the gene encoding this protein is inactivated. If the compound no longer elicits its biological effect in these knockout cells compared to wild-type cells, it provides strong evidence that the knocked-out gene is indeed the direct target.

Mechanism of Action Studies: Beyond target validation, CRISPR-based screens can identify genes that modulate the cellular response to this compound. A genome-wide CRISPR screen could be performed to identify genes whose knockout confers resistance or sensitivity to the compound. This would reveal not only the primary target but also other components of the signaling pathway involved in the compound's activity, providing a comprehensive understanding of its MoA.

Table 1: Hypothetical CRISPR-Based Target Validation for this compound

Cell LineGene Edited (Hypothetical Target)TreatmentObserved Biological EffectImplication for Target Validation
Wild-TypeNoneThis compoundSignificant cellular response (e.g., apoptosis, growth inhibition)Baseline activity of the compound.
KnockoutTarget Gene XThis compoundNo or significantly reduced cellular responseStrong evidence that Gene X is the direct target.
ControlNon-targeting guide RNAThis compoundSignificant cellular responseRules out off-target effects of the CRISPR machinery.

Reporter Gene Assays for Gene Expression Modulation.

Reporter gene assays are a powerful tool for studying the effects of a compound on gene expression. These assays typically involve linking a reporter gene (such as luciferase or green fluorescent protein) to a specific promoter or response element of interest. The expression of the reporter gene then serves as a proxy for the activity of the targeted signaling pathway.

To investigate the effects of this compound, a reporter gene assay could be designed to monitor the activity of a transcription factor or signaling pathway that is hypothesized to be modulated by the compound. For example, if the compound is suspected to affect a particular cellular signaling cascade, a reporter construct containing response elements for a key transcription factor in that pathway would be introduced into cells. Treatment with this compound would then be expected to alter the expression of the reporter gene, providing a quantitative measure of the compound's impact on that pathway.

Table 2: Hypothetical Reporter Gene Assay to Study Gene Expression Modulation by this compound

Reporter ConstructCellular Pathway InvestigatedTreatmentReporter Gene Activity (e.g., Luminescence)Interpretation
Promoter of Gene Y + LuciferasePathway AVehicle ControlBaselineNormal pathway activity.
Promoter of Gene Y + LuciferasePathway AThis compoundIncreased/DecreasedCompound modulates Pathway A activity.
Minimal Promoter + LuciferaseN/A (Control)This compoundNo ChangeCompound does not non-specifically affect transcription.

By employing these advanced biological tools, researchers can move beyond simple phenotypic observations and gain deep mechanistic insights into the in vitro biological activity of this compound. The combination of CRISPR-based target validation and reporter gene assays for gene expression analysis would provide a robust framework for characterizing its molecular mechanism of action.

Derivatization Strategies for 1 2 Methoxybenzyl Pyrrolidin 3 Amine

Chemical Modifications for Enhanced Analytical Performance

The inherent structure of 1-(2-Methoxybenzyl)pyrrolidin-3-amine, possessing a primary amine on the pyrrolidine (B122466) ring, makes it an ideal candidate for various derivatization reactions aimed at improving its detection and separation in analytical methodologies. jfda-online.com Key strategies focus on attaching moieties that introduce or enhance spectroscopic or chromatographic properties.

For quantitative analysis using UV-Vis or fluorescence spectroscopy, the introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) is a common strategy. libretexts.org The primary amine at the C-3 position of the pyrrolidine ring is the principal site for such modifications. Reagents that react with primary amines to form stable derivatives are widely used.

Common derivatizing agents include:

Dansyl Chloride (DNS-Cl): Reacts with the primary amine to yield highly fluorescent sulfonamide derivatives, enabling sensitive detection.

Dabsyl Chloride (DBS-Cl): Forms colored derivatives that can be detected in the visible region, reducing interference from other UV-absorbing compounds. libretexts.org

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Produces fluorescent derivatives suitable for HPLC with fluorescence detection. rsc.orgresearchgate.net

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. rsc.org

The choice of reagent depends on the required sensitivity and the available detection instrumentation. The general reaction involves the nucleophilic attack of the C-3 amine on the electrophilic derivatizing agent, as exemplified by the reaction with Dansyl Chloride.

Table 1: Common Chromophoric and Fluorophoric Derivatizing Agents for Primary Amines

Derivatizing AgentReactive GroupResulting LinkageDetection Method
Dansyl ChlorideSulfonyl ChlorideSulfonamideFluorescence
Dabsyl ChlorideSulfonyl ChlorideSulfonamideUV-Vis (Visible)
FMOC-ChlorideChloroformateCarbamate (B1207046)Fluorescence
o-Phthaldialdehyde (OPA)AldehydeIsoindoleFluorescence
Phenyl isothiocyanate (PITC)IsothiocyanatePhenylthioureaUV

For mass spectrometry-based techniques, derivatization serves multiple purposes: it can increase the volatility of the analyte for Gas Chromatography (GC), enhance ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS), and improve chromatographic peak shape and resolution. jfda-online.comnih.gov

For GC-MS Analysis: The primary amine of this compound imparts polarity and reduces volatility, making direct GC analysis challenging. jfda-online.com Derivatization is therefore essential. Common approaches include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile amide derivatives. researchgate.netnih.gov The introduction of fluorine atoms also enhances sensitivity for electron capture detection (ECD).

Silylation: Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. nih.gov

For LC-MS Analysis: In LC-MS, derivatization can significantly enhance the ionization efficiency of the target molecule, leading to lower detection limits. researchgate.net This is particularly useful in complex biological matrices.

Introduction of a permanent charge: Reagents can be designed to introduce a permanently charged group (e.g., a quaternary ammonium), which improves ionization in electrospray ionization (ESI) mass spectrometry.

Improving fragmentation: Derivatization can lead to more predictable and characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural confirmation and quantification. nih.gov

Enhanced chromatographic retention: Derivatization with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) not only aids in fluorescence detection but also improves retention in reversed-phase chromatography. nih.gov

Table 2: Derivatization Reagents for Chromatographic Analysis of Amines

TechniqueReagent ClassExample ReagentPurpose
GC-MSAcylating AgentsTrifluoroacetic anhydride (TFAA)Increase volatility, improve peak shape, enhance ECD sensitivity. jfda-online.com
GC-MSSilylating AgentsMSTFAIncrease volatility and thermal stability. nih.gov
LC-MSCarbamatesAccQ-TagImprove reversed-phase retention and ionization efficiency. nih.gov
LC-MSSulfonyl ChloridesDansyl ChlorideEnhance ionization efficiency and provide fluorescent tag. rsc.org

Strategies for Selective Functionalization of the Pyrrolidine Ring

Selective functionalization of the pyrrolidine ring is key to creating a diverse library of analogues for structure-activity relationship (SAR) studies. nih.gov The pyrrolidine scaffold is a common motif in biologically active compounds, and modifying its substituents can fine-tune its properties. mdpi.comnih.gov Key strategies often rely on controlling the regio- and stereoselectivity of reactions.

1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring itself, with the substituents of the dipolarophile and the azomethine ylide controlling the stereochemistry at multiple positions. nih.gov By choosing different starting materials, one can synthesize analogues with varied substitution patterns.

Catalyst-Tuned Regioselective Reactions: For an existing pyrrolidine or its precursor (e.g., a pyrroline), modern catalytic methods can direct functionalization to specific positions. For instance, catalyst-tuned hydroalkylation reactions on 3-pyrrolines can selectively yield either C2- or C3-alkylated pyrrolidines depending on the metal catalyst (e.g., Co vs. Ni) used. organic-chemistry.org

Functionalization via Enamines: The secondary amine of the pyrrolidine ring can be used to form an enamine with a carbonyl group at an adjacent position (if present), which can then react with electrophiles at the α-carbon. While the target molecule lacks this feature, it is a common strategy for related pyrrolidinones.

Directed Metalation: A directing group on the ring can facilitate lithiation at an adjacent carbon, followed by quenching with an electrophile.

The primary challenge in functionalizing this compound is the presence of two nucleophilic nitrogen atoms. Selective reaction at the C-3 primary amine versus the N-1 tertiary amine often requires protection of one site while the other is being modified.

Applications in Synthetic Transformations (e.g., Protecting Group Chemistry)

The 1-(2-Methoxybenzyl) group can be viewed not just as a static substituent but as a protecting group for the pyrrolidine nitrogen. The p-methoxybenzyl (PMB) group is a well-established protecting group for amines, alcohols, and other functional groups. chem-station.comtotal-synthesis.com The o-methoxybenzyl group, as present in the target compound, shares similar chemical properties.

Protection: The 2-methoxybenzyl group can be introduced onto the pyrrolidine nitrogen via reductive amination of pyrrolidin-3-amine with 2-methoxybenzaldehyde (B41997) or by direct alkylation with 2-methoxybenzyl chloride. commonorganicchemistry.com

Deprotection (Cleavage): The key advantage of the methoxybenzyl group over a simple benzyl (B1604629) group is the ability to remove it under specific, mild oxidative or acidic conditions, which leaves other protecting groups (like standard benzyl ethers or esters) intact. chem-station.comtotal-synthesis.com

Oxidative Cleavage: The most common method for PMB removal is treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The electron-donating methoxy (B1213986) group facilitates the formation of a charge-transfer complex, leading to cleavage under neutral conditions. chem-station.comtotal-synthesis.com

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave the methoxybenzyl group. universiteitleiden.nl Milder acidic conditions using catalytic amounts of acid in solvents like hexafluoro-2-propanol (HFIP) have also been developed for selective cleavage. universiteitleiden.nlresearchgate.net

This functionality allows the N-1 position of the pyrrolidine to be temporarily blocked. After performing desired chemical modifications elsewhere on the molecule (e.g., at the C-3 amine or on the ring itself), the 2-methoxybenzyl group can be selectively removed to reveal the secondary amine for further reactions.

Analytical Method Development for 1 2 Methoxybenzyl Pyrrolidin 3 Amine

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical assessment for pharmaceutical compounds. The choice of technique depends on the analyte's properties, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the purity assessment and quantification of non-volatile and thermally labile compounds like 1-(2-Methoxybenzyl)pyrrolidin-3-amine. youtube.com A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility.

Method development involves a systematic process of selecting and optimizing various parameters to achieve adequate separation of the main compound from any potential impurities. researchgate.net Key steps include:

Column Selection: A C18 column is a common starting point, offering good retention and selectivity for moderately polar compounds.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. Gradient elution is often employed to separate compounds with a wide range of polarities.

Detector Selection: UV detection is standard, with the wavelength set to a maximum absorbance of the methoxybenzyl chromophore (typically around 275 nm) to ensure high sensitivity.

Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. nih.gov Validation encompasses specificity, linearity, range, accuracy, precision, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Table 2: Representative HPLC Validation Data

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (% RSD) ≤ 2.0% 0.85%
LOD Signal-to-Noise ≥ 3:1 0.01 µg/mL
LOQ Signal-to-Noise ≥ 10:1 0.03 µg/mL

Gas Chromatography (GC) for Volatile Components and Impurities

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile substances that could be present as impurities in this compound. youtube.com These impurities typically include residual solvents from the synthesis and purification steps. ispub.comijpsonline.com

The standard technique is headspace GC, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. thermofisher.com This prevents non-volatile matrix components from contaminating the instrument. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. ispub.com

Method development focuses on optimizing the headspace incubation temperature and time, selecting an appropriate GC column (often a polar column like a wax or a mid-polar 6% cyanopropylphenyl phase for broad solvent screening), and setting the oven temperature program to achieve separation of all potential solvents. ijpsonline.com The method is validated for specificity, linearity, and accuracy for the target solvents, with limits set by ICH Q3C guidelines. thermofisher.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The this compound molecule contains a chiral center at the 3-position of the pyrrolidine (B122466) ring. Therefore, it exists as a pair of enantiomers. For stereospecific syntheses, it is critical to determine the enantiomeric purity. Supercritical Fluid Chromatography (SFC) has become a leading technique for chiral separations due to its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. nih.govresearchgate.net

SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). nih.gov The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) being particularly effective for a wide range of compounds, including amines. nih.gov Method development involves screening different CSPs and modifiers to find the combination that provides the best resolution between the two enantiomers. researchgate.net

Table 3: Example SFC Method for Chiral Separation

Parameter Condition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 275 nm

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the structural confirmation of the main compound and the identification of unknown impurities. youtube.com

LC-MS/MS for Sensitive Detection and Structural Confirmation of Related Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. shimadzu.comnih.gov This technique is invaluable for detecting and identifying process-related impurities and degradation products that may be present at very low levels. researchgate.net

In a typical LC-MS/MS workflow, compounds eluting from the HPLC column are ionized (e.g., using electrospray ionization, ESI) and enter the mass spectrometer. The instrument can be operated in full-scan mode to detect all ions or in a targeted mode like multiple reaction monitoring (MRM) for high-sensitivity quantification of specific impurities. shimadzu.com By analyzing the precursor ion mass and its fragmentation pattern (MS/MS), the chemical structure of an unknown impurity can often be elucidated. nih.gov

GC-MS for Profiling of Synthetic Intermediates and By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify volatile and semi-volatile impurities, by-products, and residual starting materials from the synthesis of this compound. thermofisher.com The coupling of GC with a mass spectrometer allows for the confident identification of separated components by comparing their mass spectra to established libraries or by interpreting their fragmentation patterns.

For amine analysis, derivatization (e.g., with trifluoroacetic anhydride) may sometimes be employed to improve chromatographic peak shape and volatility. researchgate.net GC-MS is particularly useful for identifying isomeric impurities, which may have identical retention times on some columns but can be distinguished by subtle differences in their mass spectra. It provides a detailed profile of the volatile components, complementing the information obtained from HPLC and LC-MS analyses.

Spectrophotometric Methods for Quantitative Analysis and Reaction Monitoring

Spectrophotometry is a widely utilized analytical technique in chemical research due to its simplicity, speed, and cost-effectiveness. nih.gov For a compound like this compound, UV-Visible spectrophotometry can be a powerful tool for both quantitative analysis and real-time reaction monitoring. The utility of this method is predicated on the presence of a chromophore within the molecule—in this case, the 2-methoxybenzyl group. The benzene (B151609) ring in this moiety absorbs ultraviolet radiation, providing a basis for detection and measurement.

Quantitative Analysis

The quantitative determination of this compound relies on the Beer-Lambert law. This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The first step in developing a quantitative method is to determine the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound across a range of UV wavelengths (typically 200-400 nm) to identify the peak where absorbance is highest, as this provides the best sensitivity and minimizes deviations from the Beer-Lambert law. ufrgs.br

Once the λmax is established, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their respective absorbances. Plotting absorbance versus concentration should yield a linear relationship. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Illustrative Calibration Data for Spectrophotometric Analysis This table presents hypothetical data to illustrate a typical calibration curve for the quantitative analysis of this compound.

Standard No. Concentration (µg/mL) Absorbance at λmax
1 2.0 0.112
2 4.0 0.225
3 6.0 0.338
4 8.0 0.451
5 10.0 0.564
6 12.0 0.677

The linearity of this data would be assessed by the correlation coefficient (R²), which should ideally be ≥ 0.999 for the method to be considered reliable.

Reaction Monitoring

Spectrophotometry is also an effective technique for monitoring the progress of chemical reactions in real-time. bath.ac.uk For instance, in the synthesis of this compound, the formation of the product can be tracked by monitoring the increase in absorbance at its predetermined λmax. This allows for the determination of reaction kinetics and the optimal endpoint of the reaction. Conversely, if this compound is a reactant, its consumption can be followed by the decrease in absorbance over time.

In cases where the native absorbance of the compound is weak or subject to interference from other components in the sample matrix, derivatization can be employed. The primary amine of the pyrrolidine ring is a suitable functional group for reaction with a chromogenic agent. Such a reaction would yield a new molecule with a strong absorbance in the visible region, enhancing both the sensitivity and specificity of the analysis. ijpsr.com

Future Perspectives and Emerging Avenues in Pyrrolidine Chemistry

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Synthetic Route Planning

Table 1: AI/ML Models in De Novo Drug Design and Potential Applications

AI/ML Model Core Function Potential Application for 1-(2-Methoxybenzyl)pyrrolidin-3-amine
Generative Adversarial Networks (GANs) A generator network creates new molecules, and a discriminator network evaluates them against known ones. easpublisher.com Generation of novel pyrrolidine (B122466) derivatives with specific desired properties, such as enhanced target binding.
Variational Autoencoders (VAEs) Encodes molecules into a continuous latent space and then decodes points from this space back into new molecules. nih.gov Optimization of the existing structure to improve drug-like properties while maintaining the core scaffold.
Recurrent Neural Networks (RNNs) Generates new molecular structures by identifying and learning patterns from training data, often represented as SMILES strings. frontiersin.org Creation of a diverse library of related compounds for screening against various biological targets.

Advancements in Targeted Chemical Probe Development using Pyrrolidine Scaffolds

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The development of highly selective and potent chemical probes is crucial for understanding disease pathways and validating new drug targets. The pyrrolidine scaffold is an attractive framework for creating such probes due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, which can enhance molecular interactions with biological targets. researchgate.net

The structure of this compound, featuring a primary amine and a substituted benzyl (B1604629) group on the pyrrolidine ring, provides multiple points for chemical modification. This versatility allows for the strategic attachment of reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of a target protein, without disrupting the core binding interactions. For instance, the primary amine on the pyrrolidine ring could be functionalized to link to a reporter group, aiding in the visualization and isolation of the target protein. nih.gov The development of probes from this scaffold could facilitate the identification of its currently unknown biological targets and elucidate its mechanism of action.

Green Chemistry Principles and Sustainable Synthesis of Pyrrolidine Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. rsc.org This involves using less hazardous solvents, reducing waste, improving energy efficiency, and utilizing renewable feedstocks. mdpi.com For pyrrolidine compounds, this has led to the development of novel synthetic methods, such as microwave-assisted organic synthesis (MAOS), which can increase efficiency and support green chemistry goals. nih.gov

The synthesis of this compound and its future derivatives can benefit significantly from these principles. Traditional multi-step syntheses can be redesigned to be more sustainable. For example, catalyst-free reactions in environmentally benign solvents like ethanol-water mixtures have been successfully used for synthesizing complex pyrrolidine-fused compounds. rsc.org Other modern approaches include iridium-catalyzed reductive amination and other transition-metal-free hydroamination reactions, which provide efficient routes to substituted pyrrolidines. organic-chemistry.org Applying these green methodologies would not only reduce the environmental footprint of producing this compound but could also lead to higher yields and purity. ontosight.ai

Table 2: Application of Green Chemistry Principles to Pyrrolidine Synthesis

Green Chemistry Principle Application in Pyrrolidine Synthesis Relevance to this compound
Waste Prevention One-pot, multi-component reactions that combine several steps, reducing the need for intermediate purification and minimizing solvent waste. rsc.org Designing a convergent synthesis route that builds the molecule in fewer steps with less waste.
Atom Economy Employing catalytic reactions, such as cyclization or C-H amination, that incorporate a high percentage of the starting materials into the final product. organic-chemistry.org Utilizing catalytic methods to form the pyrrolidine ring or attach the benzyl group efficiently.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or performing reactions under solvent-free conditions. rsc.orgmdpi.com Developing a synthesis that uses an ethanol/water mixture, reducing reliance on toxic solvents.
Energy Efficiency Using methods like microwave-assisted synthesis to reduce reaction times from hours to minutes, thereby saving energy. nih.gov Accelerating key cyclization or substitution steps in the synthesis through microwave irradiation.

| Use of Catalysis | Developing highly efficient and selective catalysts (e.g., iridium or rhodium-based) that can be used in small amounts and recycled. organic-chemistry.orgontosight.ai | Employing a recyclable catalyst for the asymmetric synthesis to produce a specific enantiomer. |

Interdisciplinary Research Collaborations in Chemical Biology and Advanced Materials Science

The unique structural and chemical properties of pyrrolidine derivatives make them valuable in fields beyond medicine. ijrpr.com Interdisciplinary collaborations are unlocking new applications for these compounds in chemical biology and materials science. nbinno.com In chemical biology, pyrrolidine scaffolds are being used to create complex molecular tools to probe biological processes. frontiersin.org In materials science, their derivatives are being investigated as components in advanced polymers, specialized coatings, and functional materials due to their influence on mechanical, thermal, and chemical properties. ijrpr.comnbinno.com

For this compound, collaborative research could unveil novel applications. In chemical biology, its structure could serve as a fragment for building libraries of compounds for high-throughput screening against new biological targets. In materials science, the amine functionality could be used to incorporate the molecule into polymer backbones or onto surfaces. For instance, pyrrolidine-functionalized resins have been developed as heterogeneous catalysts for chemical reactions. mdpi.com Such interdisciplinary efforts are essential for fully realizing the potential of complex molecules like this compound, driving innovation in both life sciences and advanced materials.

Q & A

Q. What advanced purification techniques address challenges in isolating enantiomerically pure forms?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane:isopropanol gradients resolves enantiomers. Preparative SFC (supercritical fluid chromatography) offers higher throughput. Circular dichroism (CD) spectroscopy validates enantiopurity post-purification .

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